molecular formula C16H22BrN3O3 B2838962 Tert-butyl 4-[(6-bromopyridine-3-carbonyl)amino]piperidine-1-carboxylate CAS No. 2402829-72-3

Tert-butyl 4-[(6-bromopyridine-3-carbonyl)amino]piperidine-1-carboxylate

Katalognummer B2838962
CAS-Nummer: 2402829-72-3
Molekulargewicht: 384.274
InChI-Schlüssel: JDQVKZVMIATPLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 4-[(6-bromopyridine-3-carbonyl)amino]piperidine-1-carboxylate is a chemical compound with the CAS Number: 2402829-72-3 . It has a molecular weight of 384.27 . The compound is stored at room temperature and is available in powder form .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate have been synthesized and characterized . These compounds serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 384.27 .

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

Several studies focus on synthesizing derivatives of tert-butyl piperidinecarboxylate, showcasing the compound's versatility as a precursor for enantiopure compounds and other biologically active molecules. Marin et al. (2004) developed methods for preparing enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common piperidinecarboxylate precursor, highlighting its utility in stereocontrolled synthesis (Marin et al., 2004). Similarly, Didierjean et al. (2004) conducted X-ray studies on tert-butyl piperidinecarboxylate derivatives, illustrating their molecular packing and hydrogen bonding characteristics (Didierjean et al., 2004).

Molecular Structure and Characterization

Research by Çolak et al. (2021) on synthesizing and characterizing Schiff base compounds derived from tert-butyl piperidinecarboxylate demonstrates its applicability in creating compounds with potential for further biological evaluation. Their work included thermal, X-ray, and DFT analyses to understand the compounds' structural properties (Çolak et al., 2021). Another study by Kong et al. (2016) synthesized an intermediate crucial for biologically active compounds, further emphasizing the compound's importance in medicinal chemistry (Kong et al., 2016).

Applications in Drug Development

Zhang et al. (2018) described a synthesis method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate for small molecule anticancer drugs, showcasing the direct application of tert-butyl piperidinecarboxylate derivatives in developing therapeutic agents (Zhang et al., 2018).

Safety and Hazards

The compound has been classified with the signal word “Warning” and hazard statements H315, H319, H335 . These hazard statements indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .

Zukünftige Richtungen

While specific future directions for this compound were not found, compounds containing piperazine rings have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . This suggests that Tert-butyl 4-[(6-bromopyridine-3-carbonyl)amino]piperidine-1-carboxylate could potentially be used in the development of new drugs or therapies .

Eigenschaften

IUPAC Name

tert-butyl 4-[(6-bromopyridine-3-carbonyl)amino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrN3O3/c1-16(2,3)23-15(22)20-8-6-12(7-9-20)19-14(21)11-4-5-13(17)18-10-11/h4-5,10,12H,6-9H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDQVKZVMIATPLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=CN=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.